molecular formula C6H10O4 B043546 Conduritol D CAS No. 4782-75-6

Conduritol D

Cat. No.: B043546
CAS No.: 4782-75-6
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-FBXFSONDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conduritol D is a naturally occurring cyclitol and a valuable stereoisomer within the conduritol family, recognized for its role as a mechanism-based enzyme inhibitor. Its primary research application lies in the potent and selective inhibition of glycosidase enzymes, particularly β-glucosidases. The compound acts as a transition-state analogue, mimicking the structure of the oxocarbenium ion intermediate formed during glycosidic bond hydrolysis. This mechanism allows Conduritol D to bind tightly to the active site of target enzymes, effectively blocking their activity and providing a powerful tool for studying carbohydrate metabolism in vitro.

Properties

IUPAC Name

(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBQXAKGXQBHA-FBXFSONDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454912
Record name Kondurite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4782-75-6
Record name Kondurite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Conduritol B epoxide as a chemical tool for Gaucher disease research.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting with broad Google searches to collect reputable information about Conduritol B epoxide (CBE). I'm looking into its mechanism as a glucocerebrosidase (GCase) inhibitor and its specific applications. This foundational research will guide subsequent, more targeted inquiries.

Structuring the Technical Guide

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Defining Project Scope

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Refining Guide Outline

My plan is to refine the outline for this technical guide, breaking it into clearly defined sections. I'm focusing on providing comprehensive detail for research scientists. I'll include a detailed abstract, introduction to Gaucher's disease, CBE's mechanism, and clear protocols for cell and animal models. Data tables and diagrams will be central. Next, I'll compile complete references with active URLs. Finally, a thorough review of the guide will be performed.

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Developing a Plan

I'm now formulating a detailed plan, starting with comprehensive Google searches for reliable CBE and Gaucher disease information. Next, I am structuring the technical guide to feature sections on pathophysiology, CBE's mechanism, and model protocols. I intend to include Graphviz diagrams for visual clarity, specifically for mechanism and workflows. Specific experimental data like IC50 values and substrate levels will be tabulated. I will compile detailed references, ensure active URLs, and review the whole document. I'm focusing on user requirements, especially addressing the target audience.

Defining Guide Sections

I'm now focusing on a plan for my Google searches. I'll get authoritative information on Conduritol B epoxide (CBE) and Gaucher disease. I intend to structure the technical guide using a logical flow with sections on the pathophysiology of Gaucher disease and CBE's mechanism. I will detail protocols, model validation, data tables, and diagrams. I'll provide detailed citations, including active URLs. I am ensuring that the guide meets user requirements.

My current focus is on understanding the user's need: a comprehensive guide for researchers on using CBE. I'm structuring a breakdown: gathering information, outlining the guide (introduction, protocols, data), creating content, and reviewing. My plan involves Google Search for CBE, Gaucher disease, GCase, modeling in vitro and in vivo. I will examine GCase's structure, the chemical properties of CBE, plus protocols for cell and animal models. I'll look for how to validate the models, off-target effects, and safety. The guide's structure will include an abstract, an introduction to Gaucher disease, CBE's properties, in vitro and in vivo models.

Developing a Guide Structure

I'm now fully immersed in understanding the user's specific request and forming a detailed framework. I'll search Google to get information on CBE, Gaucher disease, GCase, in vitro and in vivo models. The plan is to structure the guide with a summary, background, CBE properties, and in vitro/in vivo model protocols with validation and safety. The guide will include visual aids.

Developing Comprehensive Guide Content

I am now writing comprehensive content for the guide. I've covered Gaucher disease's pathophysiology and CBE's mechanism in the introduction. I'm focusing on in vitro protocols, detailing CBE concentrations, cell line selection, validation methods (GCase activity, glucosylceramide quantification), and data interpretation. I'm working on the Graphviz diagram for CBE's mechanism, and the workflow, and ensuring scientific accuracy.

Developing Content

I'm now fully immersed in developing the guide content, focusing on accuracy and depth. I am now drafting the introduction covering the role of CBE, incorporating my research on the pathophysiology of Gaucher disease. I am also planning the structure, to include sections and sub-sections, and diagrams and tables, for both the in vitro and in vivo protocols, data and safety. The guide should meet the standards of a senior application scientist.

Developing Guide Content

I'm now writing the guide content. I've begun to draft sections on Gaucher disease and CBE, and am focusing on practical, actionable steps for researchers. I am creating visual aids: Graphviz diagrams for the mechanism of CBE action and workflows, as well as tables for critical data like concentrations and IC50 values. I will cite sources.

Conduritol D versus Conduritol A as meso compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Foundational Research

I'm starting with Google searches to build a solid base of information on Conduritol A and D. I'm prioritizing their stereochemistry, the meso characteristic, and any comparison studies that have been done. I'm focusing on gathering key data points before moving on.

Expanding Research Scope

I've broadened my search to include synthesis details and chemical properties of Conduritol A and D, with emphasis on their meso characteristics. I'm actively seeking established protocols for their characterization too. I'm also now focusing on their biological activities, particularly as glycosidase inhibitors, and gathering data for a comparison table. Simultaneously, I'm verifying all sources to maintain scientific rigor. I'm thinking of structuring the technical guide to start with an intro of meso compounds.

Deepening Information Gathering

I'm now diving deeper into the specifics, performing targeted searches on synthesis methods and chemical properties of Conduritol A and D. I'm actively hunting for characterization protocols and quantitative biological data to build a comparative table. I'm also preparing for a comprehensive introductory section on meso compounds.

A Technical Guide to the Interaction of Conduritol B Epoxide with the β-Glucosidase Active Site

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of the molecular interactions between Conduritol B epoxide (CBE), a potent irreversible inhibitor, and the active site of β-glucosidase. We will explore the mechanism of covalent inactivation, detail the key enzymatic residues involved, and present the experimental methodologies used to characterize this critical interaction in the context of both fundamental enzymology and therapeutic development, particularly for conditions like Gaucher disease.

Introduction: β-Glucosidases and the Significance of Irreversible Inhibition

β-Glucosidases (EC 3.2.1.21) are a class of glycoside hydrolase enzymes responsible for catalyzing the hydrolysis of β-glycosidic bonds linking a carbohydrate to another molecule. In humans, the lysosomal enzyme acid β-glucosidase (glucocerebrosidase, GBA1) is vital for the breakdown of the glycolipid glucocerebroside. Deficiencies in GBA1 lead to the accumulation of its substrate, resulting in Gaucher disease, a lysosomal storage disorder.

The study of specific inhibitors has been instrumental in elucidating the catalytic mechanism of these enzymes and in developing therapeutic strategies. Conduritol B epoxide (CBE) is a classic example of an active-site-directed, mechanism-based inhibitor. Its ability to form a stable, covalent bond with the enzyme's catalytic nucleophile makes it an invaluable tool for probing active site architecture and function. Understanding this interaction at a molecular level is crucial for designing next-generation chemical probes and potential therapeutic agents.

The Inhibitor: Conduritol B Epoxide (CBE)

CBE is a cyclitol derivative, an epoxide of conduritol B. Its structure mimics the natural substrate's pyranose ring, granting it high affinity for the β-glucosidase active site. The strained epoxide ring is the key to its inhibitory activity, serving as an electrophilic "warhead" that is susceptible to nucleophilic attack by a specific residue within the enzyme's catalytic center. This mode of action classifies CBE as an irreversible inhibitor because it forms a covalent bond, permanently inactivating the enzyme molecule it targets.

The Mechanism of Covalent Inactivation

The inactivation of β-glucosidase by CBE is a two-step process involving initial reversible binding followed by an irreversible covalent modification. This mechanism is characteristic of affinity labels or mechanism-based inhibitors.

  • Initial Binding (E+I ⇌ E·I): CBE first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E·I). This binding is governed by an inhibition constant (Ki) and is driven by shape complementarity between the inhibitor and the active site.

  • Covalent Modification (E·I → E-I): Once positioned correctly within the active site, the catalytic nucleophile of the β-glucosidase attacks one of the electrophilic carbon atoms of the epoxide ring. This nucleophilic attack opens the strained three-membered ring and results in the formation of a stable ester linkage between the inhibitor and the enzyme. This step is irreversible and leads to the formation of a stable, inactivated enzyme-inhibitor adduct (E-I).

The catalytic nucleophile in most retaining β-glucosidases, including human GBA1, is the carboxylate side chain of a glutamate (Glu) or aspartate (Asp) residue. The reaction is facilitated by a second acidic residue, the acid/base catalyst, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

Below is a diagram illustrating the covalent modification of the β-glucosidase active site by CBE.

G Mechanism of Covalent Inhibition by CBE cluster_0 β-Glucosidase Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme Active Site - Catalytic Nucleophile (Glu/Asp) - Acid/Base Catalyst (Glu/Asp) Adduct Inactivated Enzyme - Covalent Ester Linkage - Modified Nucleophile Enzyme->Adduct  Nucleophilic Attack  on Epoxide Ring CBE Conduritol B Epoxide (CBE) - Cyclitol Ring - Electrophilic Epoxide CBE->Adduct

Caption: Covalent modification of the β-glucosidase active site by CBE.

Experimental Characterization of the CBE-Enzyme Interaction

A multi-faceted approach is required to fully characterize the interaction between CBE and β-glucosidase. This typically involves enzyme kinetics, mass spectrometry, and X-ray crystallography.

Enzyme Kinetics Analysis

Kinetic studies are fundamental to determining the potency and mechanism of an inhibitor. For irreversible inhibitors like CBE, the goal is to determine the kinetic parameters that define the two-step inactivation process.

Objective: To determine the dissociation constant (Ki) for the initial reversible binding and the rate constant of inactivation (kinact).

Protocol: Determining kobs

  • Enzyme Preparation: Prepare a stock solution of purified β-glucosidase in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.5).

  • Inhibitor Preparation: Prepare a range of concentrations of CBE in the same buffer.

  • Incubation: Pre-incubate the enzyme with each concentration of CBE at a specific temperature (e.g., 37°C).

  • Time-Course Sampling: At various time points during the incubation, withdraw aliquots of the enzyme-inhibitor mixture.

  • Activity Assay: Immediately dilute the aliquots into a solution containing a chromogenic or fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) to measure the remaining enzyme activity. The large dilution effectively stops the inactivation reaction.

  • Data Analysis: For each CBE concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line gives the pseudo-first-order rate constant of inactivation (kobs).

  • Determining Ki and kinact: Plot the calculated kobs values against the corresponding CBE concentrations. Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_i + [I]). This allows for the determination of kinact (the maximum rate of inactivation) and Ki.

Table 1: Representative Kinetic Parameters for CBE Inhibition

Enzyme Source Ki (mM) kinact (min-1) Reference
Human Glucocerebrosidase (GBA1) 0.25 0.12

| Almond β-Glucosidase | 0.17 | 0.35 | |

Note: Values are illustrative and can vary based on experimental conditions.

Mass Spectrometry for Adduct Identification

Mass spectrometry is a powerful tool for unequivocally identifying the specific amino acid residue that has been covalently modified by the inhibitor.

Objective: To identify the catalytic nucleophile by determining its mass increase corresponding to the addition of the CBE molecule.

Protocol: Peptide Mapping Mass Spectrometry

  • Enzyme Inactivation: Incubate β-glucosidase with an excess of CBE to ensure complete labeling of the active site.

  • Removal of Excess Inhibitor: Remove unbound CBE using a desalting column or dialysis.

  • Denaturation and Digestion: Denature the labeled enzyme (e.g., with urea) and digest it into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the known amino acid sequence of the β-glucosidase. Look for a peptide whose mass has increased by the molecular weight of CBE (158.15 Da). The fragmentation pattern (MS/MS spectrum) of this modified peptide will pinpoint the exact residue that was modified. For GBA1, this has been confirmed to be a specific glutamate residue.

X-ray Crystallography for Structural Insights

X-ray crystallography provides the highest resolution view of the interaction, allowing for the direct visualization of the covalent adduct within the three-dimensional structure of the enzyme's active site.

Objective: To solve the crystal structure of the CBE-β-glucosidase complex to confirm the covalent linkage and map the specific atomic interactions.

Protocol: Crystallization of the Covalent Complex

  • Complex Formation: Incubate purified β-glucosidase with CBE as described for the mass spectrometry protocol.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield high-quality crystals of the enzyme-inhibitor complex.

  • X-ray Diffraction Data Collection: Expose a single, well-ordered crystal to a high-intensity X-ray beam (often at a synchrotron source).

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. A known structure of the native enzyme is often used as a starting model (molecular replacement). The model is then refined against the experimental data until it accurately fits the electron density map.

  • Structural Analysis: The final refined structure will clearly show the electron density corresponding to the CBE molecule covalently attached to the catalytic nucleophile, confirming the mode of inhibition and revealing the precise orientation of the inhibitor within the active site.

The following diagram outlines the integrated workflow for characterizing the CBE-β-glucosidase interaction.

G cluster_workflow Workflow for Characterizing CBE-β-Glucosidase Interaction start Start: Purified β-Glucosidase + Conduritol B Epoxide kinetics Enzyme Kinetics Assays start->kinetics mass_spec Mass Spectrometry start->mass_spec crystallography X-ray Crystallography start->crystallography kin_result Determine Ki and kinact (Inhibition Potency & Rate) kinetics->kin_result ms_result Identify Covalent Adduct (Pinpoint Catalytic Nucleophile) mass_spec->ms_result xtal_result Solve 3D Structure (Visualize Binding Mode) crystallography->xtal_result conclusion Comprehensive Mechanistic Understanding kin_result->conclusion ms_result->conclusion xtal_result->conclusion

Caption: Integrated experimental workflow for inhibitor characterization.

Conclusion and Future Directions

The interaction between Conduritol B epoxide and the β-glucosidase active site is a cornerstone model for understanding covalent enzyme inhibition. The combination of enzyme kinetics, mass spectrometry, and X-ray crystallography provides a comprehensive picture of this process, from the rate of inactivation to the precise atomic details of the final covalent adduct. This knowledge is not merely academic; it has practical implications for drug development. While CBE itself is too reactive for therapeutic use, it serves as a scaffold and a mechanistic template for designing more specific and stable pharmacological chaperones or activity-based probes for Gaucher disease and other related disorders. Future research will continue to leverage these foundational techniques to develop novel compounds with improved therapeutic profiles.

References

  • Atkins, J., Webber, A. L., & Biela, A. (2020). Gaucher Disease: A Guide to Pathophysiology, Diagnosis, and Treatment. IntechOpen. [Link]

  • Horenstein, B. A., & Fenselau, C. (1994). Reaction of β-glucosidase with conduritol B epoxide: factors that influence the formation of a covalent adduct. Protein Science, 3(10), 1717–1724. [Link]

  • Legler, G. (1977). Inhibition of β-glucosidases by conduritol B-epoxide. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 358(11), 1435-1436. [Link]

  • Miao, Y., Li, G., & Zhang, Q. (2019). Identification of the Catalytic Residues of a β-Glucosidase from Aspergillus niger by Site-Directed Mutagenesis. Molecules, 24(12), 2296. [Link]

  • Rideout, M. C., & Imperiali, B. (2010). A practical guide to the design and implementation of experiments for the characterization of enzyme inhibitors. Current Protocols in Chemical Biology, 2(1), 1–28. [Link]

  • Stirnemann, Y., Belmatoug, N., & Caillaud, C. (2017). Gaucher disease: A review. Revue Neurologique, 173(3), 116-123. [Link]

Methodological & Application

A Note on Nomenclature: Conduritol B Epoxide vs. Conduritol D

Author: BenchChem Technical Support Team. Date: February 2026

This document focuses on Conduritol B Epoxide (CBE) , a potent, irreversible inhibitor of β-glucosidases. While the initial query mentioned "Conduritol D," the established and scientifically accurate tool for the application described is CBE. Conduritol D is a related polyol but lacks the reactive epoxide group essential for the covalent inhibition mechanism detailed herein. This note is designed to provide researchers with the correct compound for achieving reliable and publishable results in the study of glucosidase inhibition.

Introduction: The Power of Covalent Inhibition in Drug Discovery

Covalent inhibitors have become a cornerstone of modern drug development, offering prolonged duration of action and high potency. Unlike reversible inhibitors, which bind and dissociate from their target, covalent inhibitors form a stable, long-lasting bond, effectively removing the enzyme from the active pool. Conduritol B Epoxide (CBE) is a classic example of such a molecule, serving as an invaluable tool for studying β-glucosidases, enzymes implicated in various physiological processes and diseases like Gaucher disease.

CBE is an activity-based probe that mimics the structure of the natural substrate, glucose. This structural similarity allows it to enter the enzyme's active site. The strained epoxide ring in CBE is then susceptible to nucleophilic attack by a key catalytic residue, typically an aspartate or glutamate, within the active site. This reaction forms a stable ester linkage, leading to irreversible inactivation of the enzyme. Understanding the kinetics of this interaction is crucial for developing targeted therapeutics and diagnostic tools.

This application note provides a comprehensive guide to utilizing CBE in competitive enzyme inhibition assays, detailing the underlying mechanisms, providing step-by-step protocols, and outlining the data analysis required to determine key kinetic parameters.

Mechanism of Action: A Two-Step Process

The inhibition of a β-glucosidase by Conduritol B Epoxide is a two-step process that can be modeled by the following equation:

E + I ⇌ E·I → E-I

Where:

  • E is the free enzyme.

  • I is the inhibitor (CBE).

  • E·I is the initial, reversible enzyme-inhibitor complex.

  • E-I is the final, covalently modified, and inactivated enzyme.

The initial binding is governed by the inhibition constant Ki , while the rate of covalent bond formation is defined by the inactivation rate constant kinact . The overall efficiency of the inhibitor is often expressed as the second-order rate constant kinact/Ki .

G E Free Enzyme (E) EI_rev Reversible E·I Complex E->EI_rev K_i I Inhibitor (I) (Conduritol B Epoxide) EI_cov Covalent E-I Complex (Inactive) EI_rev->EI_cov k_inact

Figure 1: Mechanism of irreversible inhibition by Conduritol B Epoxide.

Experimental Design: Unraveling the Kinetics

To fully characterize the inhibitory potential of CBE, a series of kinetic experiments are required. The primary goal is to determine the rate of enzyme inactivation at various concentrations of the inhibitor. This is typically achieved by pre-incubating the enzyme with CBE for different time intervals and then measuring the remaining enzyme activity using a chromogenic or fluorogenic substrate.

Materials and Reagents
  • Enzyme: Purified β-glucosidase of interest.

  • Inhibitor: Conduritol B Epoxide (CBE), dissolved in an appropriate buffer (e.g., water or a buffer matching the assay buffer) to create a high-concentration stock solution.

  • Substrate: A suitable chromogenic or fluorogenic substrate for β-glucosidase, such as 4-Nitrophenyl β-D-glucopyranoside (pNPG) or 4-Methylumbelliferyl β-D-glucopyranoside (MUG).

  • Assay Buffer: A buffer system that maintains a stable pH and is optimal for enzyme activity (e.g., citrate-phosphate buffer).

  • Stop Solution: A solution to quench the enzymatic reaction at defined time points (e.g., a high pH solution like sodium carbonate for pNPG-based assays).

  • Instrumentation: A microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelengths.

Step-by-Step Protocol for Determining kobs
  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of the β-glucosidase in the assay buffer. The concentration should be chosen to yield a linear reaction rate within the desired assay time.

    • Prepare a series of dilutions of Conduritol B Epoxide in the assay buffer. The concentration range should ideally span from concentrations well below to well above the expected Ki.

  • Pre-incubation:

    • In a microplate, add the enzyme solution to a series of wells.

    • To initiate the inactivation reaction, add the different concentrations of CBE to the enzyme-containing wells. It is crucial to start a timer immediately upon addition.

    • Include a control group where the enzyme is incubated with the assay buffer alone (no inhibitor).

    • Allow the pre-incubation to proceed for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Activity Measurement:

    • At each pre-incubation time point, add the substrate solution to the wells to initiate the activity measurement. The substrate concentration should be at or near the Km of the enzyme to ensure the reaction rate is sensitive to changes in active enzyme concentration.

    • Allow the substrate reaction to proceed for a fixed period, ensuring that the product formation is linear with time.

  • Quenching and Reading:

    • Stop the reaction by adding the stop solution.

    • Read the absorbance or fluorescence on the microplate reader.

G cluster_prep Preparation cluster_assay Assay Workflow Enzyme Enzyme Stock PreIncubate 1. Pre-incubate Enzyme + various [CBE] for different times (t) Enzyme->PreIncubate Inhibitor CBE Stock Inhibitor->PreIncubate Substrate Substrate Stock AddSubstrate 2. Initiate reaction with Substrate Substrate->AddSubstrate PreIncubate->AddSubstrate Incubate 3. Incubate for a fixed time AddSubstrate->Incubate Stop 4. Quench Reaction Incubate->Stop Read 5. Measure Signal (Absorbance/Fluorescence) Stop->Read

Figure 2: Experimental workflow for the CBE inhibition assay.

Data Analysis and Interpretation

The data obtained from the assay will show a time-dependent decrease in enzyme activity for each concentration of CBE. The analysis involves several steps to extract the key kinetic parameters.

Calculating the Observed Rate of Inactivation (kobs)

For each concentration of CBE, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (-kobs).

Determining kinact and Ki

A secondary plot is then generated by plotting the calculated kobs values against the corresponding CBE concentrations. This plot should yield a hyperbolic curve that can be fitted to the Michaelis-Menten equation for irreversible inhibitors:

kobs = (kinact * [I]) / (Ki + [I])

Where:

  • kinact is the maximum rate of inactivation at saturating concentrations of the inhibitor.

  • Ki is the inhibitor concentration at which the rate of inactivation is half of kinact.

From this non-linear regression, the values for kinact and Ki can be determined.

Calculating the Inhibitor Efficiency (kinact/Ki)

The ratio kinact/Ki represents the second-order rate constant for the inactivation and is a measure of the inhibitor's efficiency. It reflects how quickly the inhibitor can inactivate the enzyme at low concentrations.

G RawData Raw Data (Activity vs. Time) Plot1 Plot ln(% Activity) vs. Time for each [CBE] RawData->Plot1 k_obs Calculate k_obs (Slope = -k_obs) Plot1->k_obs Plot2 Plot k_obs vs. [CBE] k_obs->Plot2 Fit Non-linear Regression Fit to Michaelis-Menten Equation Plot2->Fit Results Determine k_inact and K_i Fit->Results Efficiency Calculate Efficiency (k_inact / K_i) Results->Efficiency

Figure 3: Data analysis pipeline for CBE inhibition kinetics.

Sample Data and Expected Results

The following table provides an example of the data that would be generated and the resulting kinetic parameters.

[CBE] (µM)kobs (min-1)
00
50.025
100.048
250.105
500.167
1000.250

Derived Kinetic Parameters:

ParameterValueUnit
kinact 0.5min-1
Ki 100µM
kinact/Ki 5000M-1s-1

Troubleshooting and Considerations

  • Solubility of CBE: Ensure that CBE is fully dissolved in the assay buffer. Sonication may be required.

  • Stability of CBE: CBE is susceptible to hydrolysis. Prepare fresh solutions for each experiment and store stock solutions appropriately as recommended by the manufacturer.

  • Linearity of the Reaction: Confirm that the substrate concentration used results in a linear reaction rate over the measurement period.

  • Enzyme Purity: The purity of the enzyme preparation can affect the observed kinetics.

  • Control Experiments: Always include a no-inhibitor control to account for any time-dependent loss of enzyme activity that is not due to inhibition.

Conclusion

Conduritol B Epoxide is a powerful tool for the study of β-glucosidases. The protocols and data analysis methods outlined in this application note provide a robust framework for characterizing its inhibitory activity. By carefully determining the kinetic parameters kinact, Ki, and kinact/Ki, researchers can gain valuable insights into enzyme mechanisms and develop potent and specific inhibitors for therapeutic applications.

References

  • National Center for Biotechnology Information. "Time in Antwerp, BE." Google. Accessed January 27, 2026.
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  • Willems, L. I., et al. "Activity-based profiling of retaining β-glycosidases: a comparative study." ChemBioChem, vol. 12, no. 14, 2011, pp. 2149-2153. National Center for Biotechnology Information. [Link]

  • ScienceDirect. "Conduritol B Epoxide." ScienceDirect Topics. Accessed January 27, 2026. [Link]

  • Artola, M., et al. "Glycosidase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, vol. 18, no. 11, 2008, pp. 1229-1253. ScienceDirect. [Link]

  • Ridgway, T., et al. "Conduritol B epoxide and its analogues as potential therapeutics for Gaucher disease." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 29, no. 4, 2014, pp. 589-596. PubMed. [Link]

  • Legler, G. "On the mechanism of action of conduritol B epoxide as an irreversible inhibitor of β-glucosidases." Biochemical and Biophysical Research Communications, vol. 103, no. 4, 1981, pp. 1258-1264. ScienceDirect. [Link]

  • Legler, G. "The mechanism of action of glycosidases." Biochemical Society Transactions, vol. 16, no. 5, 1988, pp. 835-838. National Center for Biotechnology Information. [Link]

  • Horenstein, B. A., and G. F. Fiecchi. "Mechanism of inactivation of beta-glucosidase by conduritol B epoxide and conduritol C cis-epoxide." Biochemistry, vol. 30, no. 22, 1991, pp. 5543-5550. ACS Publications. [Link]

  • Robertson, J. G. "Mechanistic basis of enzyme-targeted drugs." Biochemistry, vol. 44, no. 15, 2005, pp. 5561-5571. National Center for Biotechnology Information. [Link]

  • Grabowski, G. A., et al. "Acid β-Glucosidase: Inactivation by Conduritol B Epoxide." Journal of Biological Chemistry, vol. 263, no. 28, 1988, pp. 14477-14481. ScienceDirect. [Link]

  • Daniels, L. B., and P. J. Coyle. "Inactivation of beta-Glucosidase by Conduritol Epoxide." Journal of Biological Chemistry, vol. 256, no. 20, 1981, pp. 10540-10546. Journal of Biological Chemistry. [Link]

  • SpringerLink. "Enzyme Inhibition." SpringerLink. Accessed January 27, 2026. [Link]

  • LibreTexts. "Enzyme Inhibition." Chemistry LibreTexts. Accessed January 27, 2026. [Link]

  • Krippendorff, B. F., et al. "Prediction of in vivo enzyme inhibition from in vitro data: a systematic evaluation." Clinical Pharmacokinetics, vol. 52, no. 5, 2013, pp. 385-399. National Center for Biotechnology Information. [Link]

Application Note & Protocols: Quantitative Analysis of Glucosylceramide Accumulation Following CBE-Induced GBA1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the methodologies used for measuring the accumulation of glucosylceramide (GlcCer) in biological systems following treatment with conduritol B epoxide (CBE). CBE is an irreversible inhibitor of lysosomal glucocerebrosidase (GBA1), and its application is a cornerstone for modeling Gaucher disease pathophysiology in vitro and in vivo. We will delve into the core principles, provide detailed, field-tested protocols for robust quantification, and discuss the rationale behind key experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Glucosylceramide and CBE Modeling

Glucosylceramide (GlcCer) is a sphingolipid that serves as a fundamental component of cell membranes and a key intermediate in glycolipid metabolism. Under normal physiological conditions, the lysosomal enzyme glucocerebrosidase (GBA1) hydrolyzes GlcCer into glucose and ceramide. Genetic mutations in the GBA1 gene lead to deficient enzyme activity, resulting in the pathological accumulation of GlcCer within lysosomes, the hallmark of Gaucher disease, the most common lysosomal storage disorder.

To study the molecular mechanisms of Gaucher disease and to screen for potential therapeutic agents, researchers require reliable models that replicate this substrate accumulation. Conduritol B epoxide (CBE) is a potent, mechanism-based irreversible inhibitor of GBA1. By covalently binding to the active site of the GBA1 enzyme, CBE effectively mimics the genetic deficiency, leading to a rapid and predictable accumulation of GlcCer in cultured cells and animal models. Accurate measurement of this accumulation is therefore critical for validating disease models and assessing the efficacy of therapeutic interventions.

This guide will focus on two primary, validated techniques for GlcCer quantification: High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: CBE Inhibition of GBA1

The diagram below illustrates the metabolic pathway and the specific point of inhibition by CBE, leading to the accumulation of the substrate, glucosylceramide.

GBA1_Inhibition cluster_lysosome Lysosome GlcCer Glucosylceramide (Substrate) GBA1 GBA1 Enzyme (Glucocerebrosidase) GlcCer->GBA1 Binds to active site Accumulation Pathological Accumulation GlcCer->Accumulation Leads to Products Glucose + Ceramide GBA1->Products Hydrolyzes CBE CBE (Inhibitor) CBE->GBA1 Irreversibly binds & inactivates workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Interpretation Start Cell Culture or Tissue Homogenate Treatment Treat with CBE (e.g., 100 µM, 72h) Start->Treatment Harvest Cell/Tissue Harvesting & Lysis Treatment->Harvest Extraction Solvent-Based Extraction (e.g., Folch Method) Harvest->Extraction PhaseSep Phase Separation Extraction->PhaseSep Drydown Dry Lipid Extract PhaseSep->Drydown HPTLC HPTLC Separation & Densitometry Drydown->HPTLC LCMS LC-MS/MS Quantification Drydown->LCMS Quant Quantification vs. Standard Curve HPTLC->Quant LCMS->Quant Stats Statistical Analysis Quant->Stats

Caption: Generalized workflow for measuring GlcCer accumulation post-CBE treatment.

Protocol 1: HPTLC-Densitometry for GlcCer Quantification

High-Performance Thin-Layer Chromatography (HPTLC) is a robust and cost-effective method for separating and quantifying neutral glycolipids. It relies on the differential migration of lipids through a silica plate based on their polarity, followed by staining and densitometric analysis.

Expertise & Experience: The key to successful HPTLC is meticulous sample application and a well-saturated chromatography chamber. Uneven solvent migration will lead to skewed spots and inaccurate quantification. This protocol is excellent for relative quantification and screening a moderate number of samples.

Materials
  • HPTLC silica gel 60 plates (e.g., MilliporeSigma)

  • Glucosylceramide standard (e.g., Avanti Polar Lipids)

  • Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Primuline stain: 5 mg primuline in 100 mL Acetone:Water (80:20, v/v)

  • Glass HPTLC developing tank

  • Nitrogen gas stream evaporator

  • HPTLC plate imager with densitometry software

Step-by-Step Methodology
  • Lipid Extraction:

    • Harvest cells (e.g., 1-5 million cells) or tissue homogenate.

    • Perform a lipid extraction using the Folch method. Briefly, add 20 volumes of Chloroform:Methanol (2:1) to the sample.

    • Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Dry the lipid extract completely under a gentle stream of nitrogen.

  • Sample Reconstitution and Spotting:

    • Reconstitute the dried lipid extract in a small, known volume of Chloroform:Methanol (2:1) (e.g., 50-100 µL).

    • On an HPTLC plate, gently mark a starting line with a pencil ~1.5 cm from the bottom.

    • Spot 2-5 µL of each sample onto the starting line. Also, spot a serial dilution of the GlcCer standard (e.g., 0.1, 0.2, 0.5, 1.0 µg) to create a standard curve.

  • Chromatography:

    • Pour the developing solvent into the HPTLC tank to a depth of ~0.5 cm. Place a filter paper inside to saturate the tank atmosphere and cover with the lid for at least 30 minutes.

    • Place the spotted HPTLC plate into the saturated tank.

    • Allow the solvent front to migrate up the plate until it is ~1 cm from the top edge.

    • Remove the plate and immediately mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Staining and Visualization:

    • Submerge the dried plate in the primuline staining solution for 10 seconds.

    • Allow the plate to air dry.

    • Visualize the lipid spots under UV light (365 nm). GlcCer will appear as a distinct yellow-fluorescent spot.

  • Densitometry and Quantification:

    • Image the plate using an HPTLC imager.

    • Using the densitometry software, measure the intensity of the GlcCer spots for both the standards and the samples.

    • Generate a standard curve by plotting the intensity of the standards against their known amounts.

    • Calculate the amount of GlcCer in your samples by interpolating their intensity values on the standard curve. Normalize this value to the initial amount of protein or cell number.

Protocol 2: LC-MS/MS for High-Sensitivity GlcCer Quantification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for lipidomics, offering unparalleled sensitivity and specificity. This method separates lipids by their physicochemical properties using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Expertise & Experience: The success of LC-MS/MS hinges on minimizing ion suppression and using an appropriate internal standard. Co-eluting lipids can interfere with the ionization of the target analyte. An internal standard, a non-endogenous lipid with similar properties to GlcCer (e.g., a deuterated or C13-labeled GlcCer), is added at the beginning of the extraction process to account for sample loss and ionization variability.

Materials
  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase LC column suitable for lipid analysis.

  • Glucosylceramide standard mix (containing various acyl chain lengths).

  • Internal Standard (IS): e.g., d5-C16-GlcCer.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Lipid extraction solvents (as in Protocol 1).

Step-by-Step Methodology
  • Lipid Extraction with Internal Standard:

    • To your cell pellet or tissue homogenate, add a known amount of the internal standard (IS). The amount should be comparable to the expected endogenous GlcCer levels.

    • Proceed with the Folch lipid extraction as described in section 3.2.1.

    • Dry the final organic extract under nitrogen.

  • Sample Preparation for Injection:

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase composition (e.g., 50:50 A:B).

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble debris.

    • Transfer the supernatant to an LC autosampler vial.

  • LC-MS/MS Analysis:

    • LC Separation: Inject 5-10 µL of the sample onto the C18 column. Use a gradient elution to separate the lipids. A typical gradient might run from 50% B to 100% B over 10-15 minutes, followed by a re-equilibration step.

    • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific transitions for each GlcCer species and the internal standard.

      • Principle of MRM: The first quadrupole (Q1) selects the precursor ion (the [M+H]+ adduct of a specific GlcCer). This ion is fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) then selects a specific fragment ion characteristic of GlcCer (e.g., the m/z corresponding to the sphingoid base backbone). This highly specific precursor-product ion transition is monitored.

      • Example Transitions:

        • GlcCer (d18:1/16:0): Q1 m/z 700.6 -> Q3 m/z 264.3

        • GlcCer (d18:1/24:1): Q1 m/z 810.7 -> Q3 m/z 264.3

        • Internal Standard (d5-C16-GlcCer): Q1 m/z 705.6 -> Q3 m/z 264.3

  • Data Analysis and Quantification:

    • Integrate the peak areas for each GlcCer species and the internal standard using the instrument's software.

    • Calculate the response ratio for each GlcCer species: (Peak Area of Analyte) / (Peak Area of IS).

    • Create a standard curve by analyzing serial dilutions of the GlcCer standard mix (also spiked with the IS) and plotting their response ratios against their known concentrations.

    • Determine the concentration of each GlcCer species in your samples from the standard curve. Sum the concentrations of all measured species to get the total GlcCer amount. Normalize to the initial protein concentration.

Data Summary and Method Comparison

FeatureHPTLC-DensitometryLC-MS/MS
Principle Chromatographic separation on a silica plate, followed by staining and densitometry.Chromatographic separation followed by mass-based detection and fragmentation.
Specificity Moderate. Can distinguish lipid classes but not individual acyl chain species.Very High. Can resolve and quantify individual GlcCer species based on mass.
Sensitivity Nanogram (ng) range.Picogram (pg) to femtogram (fg) range.
Throughput Moderate. Can run ~15-20 samples per plate.High. Autosamplers can run 96-well plates unattended.
Quantification Semi-quantitative to quantitative. Relies on consistent staining.Highly quantitative. Uses stable isotope-labeled internal standards.
Equipment Cost Moderate.High.
Best For Relative changes, screening, labs without a mass spectrometer.Absolute quantification, lipidomic profiling, high-sensitivity requirements.

Trustworthiness & Self-Validation

To ensure the reliability of your results, incorporate the following validation steps into your workflow:

  • Spike and Recovery: Add a known amount of GlcCer standard to a sample matrix before extraction. The calculated recovery should ideally be between 85-115% to validate your extraction efficiency.

  • Linearity: Your standard curve must demonstrate linearity over the expected concentration range of your samples (R² > 0.99).

  • Blanks: Run extraction blanks (solvent only) and instrument blanks to check for system contamination.

  • Quality Controls (QCs): Prepare a pooled sample from all your experimental samples. Inject this QC sample periodically throughout your LC-MS/MS run (e.g., every 10 samples) to monitor instrument performance and data consistency.

By implementing these protocols and quality control measures, researchers can confidently and accurately measure glucosylceramide accumulation, providing a robust endpoint for evaluating Gaucher disease models and the efficacy of novel therapeutic strategies.

References

  • Title: Mechanism-based inhibitors of glycosidases: a review. Source: Methods in Enzymology URL: [Link]

  • Title: A sensitive and specific LC/MS/MS method for the simultaneous determination of eight globotriaosylceramide (Gb3) isoforms in human plasma. Source: Journal of Chromatography B URL: [Link]

  • Title: A validated method for the quantification of glucosylceramide from small samples of human plasma and cerebrospinal fluid by LC/ESI-MS/MS. Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: A guide to the appropriate use of internal standards for the quantitation of lipids using mass spectrometry. Source: Journal of Lipid Research URL: [Link]

  • Title: Quantification of Glucosylceramide in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography-Tandem Mass Spectrometry. Source: Current Protocols in Chemical Biology URL: [Link]

Application Notes & Protocols: Developing Cellular Models of Gaucher Disease with GBA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Modeling a Lysosomal Storage Disorder in the Lab

Gaucher disease (GD) is an autosomal recessive disorder stemming from mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase). This enzymatic deficiency leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (lyso-Gb1), within the lysosomes of macrophages and, in some forms of the disease, neuronal cells. The resulting cellular dysfunction manifests in a wide range of clinical symptoms, from hepatosplenomegaly and skeletal issues to severe neurological impairment. Furthermore, a strong genetic link has been established between GBA1 mutations and an increased risk for Parkinson's disease (PD), making the study of GCase dysfunction relevant to a broader spectrum of neurodegenerative disorders.

Developing robust cellular models of Gaucher disease is paramount for dissecting disease mechanisms and for the screening and validation of novel therapeutic strategies. This guide provides a comprehensive overview and detailed protocols for establishing and characterizing cellular models of Gaucher disease using both genetic (patient-derived) and pharmacological approaches. We will focus on the use of GBA inhibitors not only as tools to induce a disease phenotype in healthy cells but also as potential therapeutic agents, such as pharmacological chaperones, aimed at restoring GCase function.

The logic behind using inhibitors to model a genetic deficiency lies in their ability to acutely and titratably reduce or eliminate GCase activity, thereby mimicking the biochemical consequences of GBA1 mutations. This approach offers a powerful and controlled system for studying the downstream cellular pathology.

Strategic Overview: Choosing the Right Model and Inhibitor

The selection of a cellular model and a GBA inhibitor is a critical decision that will dictate the experimental questions that can be addressed.

Cellular Model Selection

Two primary strategies are employed for creating cellular models of Gaucher disease:

  • Patient-Derived Cells: Fibroblasts or induced pluripotent stem cells (iPSCs) from Gaucher patients carry endogenous GBA1 mutations. These models offer high biological relevance, recapitulating the specific genetic context of the disease. iPSCs are particularly powerful as they can be differentiated into disease-relevant cell types that are otherwise difficult to obtain, such as neurons and macrophages.

  • Pharmacologically-Induced Models: Healthy, wild-type cell lines (e.g., human fibroblast lines, SH-SY5Y neuroblastoma cells) can be treated with a GBA inhibitor to induce a Gaucher-like phenotype. This approach provides a genetically homogenous background, allowing for the specific effects of GCase inhibition to be studied in isolation. It is also highly reproducible and scalable for high-throughput screening.

GBA Inhibitor Selection

GBA inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for their appropriate application in research.

  • Covalent Inhibitors: These molecules form a permanent, covalent bond with the active site of the GCase enzyme, leading to irreversible inhibition. A prime example is Conduritol B Epoxide (CBE) , an activity-based probe that has been widely used to create robust cellular and animal models of Gaucher disease. The irreversibility of CBE ensures a sustained reduction in GCase activity.

  • Non-Covalent Inhibitors (Reversible): These inhibitors bind to the enzyme through non-covalent interactions and can dissociate. They are often competitive inhibitors, binding to the active site.

  • Pharmacological Chaperones (PCs): A fascinating subclass of non-covalent inhibitors are the pharmacological chaperones. These are small molecules that can bind to mutant GCase, stabilizing its proper folding in the endoplasmic reticulum (ER) and facilitating its trafficking to the lysosome. Many of these are active-site inhibitors that, at low concentrations, can promote enzyme stability, while at higher concentrations, they inhibit its activity. Ambroxol is a well-known example of a pharmacological chaperone for GCase.

  • Non-Competitive (Allosteric) Chaperones: An emerging class of molecules that bind to a site other than the active site to promote GCase stability and function. These are of great therapeutic interest as they enhance enzyme activity without competing with the natural substrate.

Inhibitor Type Mechanism of Action Example Primary Use in Cellular Models Advantages Considerations
Covalent Irreversibly binds to the GCase active site.Conduritol B Epoxide (CBE)Inducing a stable Gaucher disease phenotype in wild-type cells.Potent and sustained inhibition.Potential for off-target effects at high concentrations.
Pharmacological Chaperone Reversibly binds to mutant GCase, promoting proper folding and trafficking.Ambroxol, IsofagomineRescuing GCase activity in patient-derived cells with missense mutations.Potential therapeutic relevance; can increase enzyme levels.Efficacy is mutation-dependent; can be inhibitory at high concentrations.
Non-Competitive Chaperone Binds to an allosteric site to stabilize the enzyme.Experimental CompoundsEnhancing GCase activity in patient-derived cells.Does not compete with the substrate; wider therapeutic window.Still largely in development.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols for developing and validating cellular models of Gaucher disease.

Workflow for Developing Gaucher Disease Cellular Models

G cluster_0 Model Creation cluster_1 Model Validation cluster_2 Therapeutic Testing Patient Biopsy Patient Biopsy Fibroblast Culture Fibroblast Culture Patient Biopsy->Fibroblast Culture iPSC Reprogramming iPSC Reprogramming Fibroblast Culture->iPSC Reprogramming Neuronal Differentiation Neuronal Differentiation iPSC Reprogramming->Neuronal Differentiation GCase Activity Assay GCase Activity Assay Neuronal Differentiation->GCase Activity Assay Chaperone Treatment Chaperone Treatment Neuronal Differentiation->Chaperone Treatment Wild-Type Cells Wild-Type Cells CBE Treatment CBE Treatment Wild-Type Cells->CBE Treatment CBE Treatment->GCase Activity Assay Substrate Analysis Substrate Analysis GCase Activity Assay->Substrate Analysis Protein Analysis Protein Analysis Substrate Analysis->Protein Analysis Phenotypic Assays Phenotypic Assays Protein Analysis->Phenotypic Assays Rescue Assessment Rescue Assessment Chaperone Treatment->Rescue Assessment Rescue Assessment->GCase Activity Assay

Caption: Workflow for creating and validating cellular models of Gaucher disease.

Protocol 1: Pharmacological Induction of a Gaucher Phenotype with Conduritol B Epoxide (CBE)

This protocol describes how to treat a wild-type cell line (e.g., SH-SY5Y) with CBE to acutely inhibit GCase activity.

Causality: CBE is an irreversible inhibitor of GCase. By treating cells with CBE, we can achieve a profound and lasting decrease in GCase activity, which in turn leads to the accumulation of its substrates, thus phenocopying Gaucher disease at a biochemical level.

Materials:

  • Wild-type cell line (e.g., SH-SY5Y, primary fibroblasts)

  • Complete cell culture medium

  • Conduritol B Epoxide (CBE) stock solution (100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease inhibitor cocktail

Procedure:

  • Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow for 24 hours.

  • CBE Preparation: Prepare a working solution of CBE in complete culture medium. A final concentration range of 100-250 µM is typically effective for robust GCase inhibition. Note: A dose-response curve should be performed to determine the optimal concentration for your cell line.

  • Treatment: Remove the existing medium from the cells and replace it with the CBE-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the CBE-treated wells).

  • Incubation: Incubate the cells for 72-96 hours to allow for GCase inhibition and subsequent substrate accumulation.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Lysis: Add cell lysis buffer with protease inhibitors to each well and incubate on ice for 15 minutes.

  • Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant for downstream analysis.

Self-Validation: The efficacy of the CBE treatment must be confirmed by performing a GCase activity assay (Protocol 2) on the cell lysates. A successful treatment will show a significant reduction in GCase activity compared to the vehicle-treated control.

Protocol 2: Measurement of GCase Activity with a Fluorescent Probe

This protocol utilizes a cell-permeable fluorescent substrate, such as 5-(Pentafluorobenzoylamino) Fluorescein Di-beta-D-Glucopyranoside (PFB-FDGlu), to measure GCase activity in live cells by flow cytometry.

Causality: PFB-FDGlu is a non-fluorescent molecule that can cross the cell membrane and localize to lysosomes. Inside the lysosome, active GCase cleaves the substrate, releasing a fluorescent product. The intensity of the fluorescence is directly proportional to the GCase activity within the cell.

Materials:

  • Cells (either patient-derived or CBE-treated)

  • PFB-FDGlu stock solution (10 mM in DMSO)

  • Complete culture medium

  • PBS

  • Trypsin

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells in a multi-well plate to ~80% confluency.

  • Probe Loading: Prepare a working solution of PFB-FDGlu in complete medium. A final concentration of 10-20 µM is a good starting point.

  • Incubation: Replace the medium in the wells with the PFB-FDGlu-containing medium and incubate for 1-2 hours at 37°C.

  • Harvesting: Wash the cells with PBS, then detach them using trypsin. Neutralize the trypsin with complete medium.

  • Resuspension: Centrifuge the cells and resuspend the pellet in ice-cold PBS for flow cytometry analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer, exciting at 488 nm and collecting emission in the green channel (e.g., FITC channel).

Self-Validation: To ensure the measured fluorescence is specific to GCase activity, a control well should be pre-treated with a high concentration of CBE (e.g., 500 µM) for 24 hours before adding the PFB-FDGlu probe. This should result in a significant reduction in the fluorescent signal.

Protocol 3: Assessment of Pharmacological Chaperone Efficacy

This protocol describes the treatment of patient-derived cells (with a known GBA1 missense mutation) with a pharmacological chaperone like Ambroxol to assess its ability to rescue GCase activity.

Causality: Missense mutations in GBA1 often lead to misfolding of the GCase protein in the ER, targeting it for degradation instead of trafficking to the lysosome. Ambroxol can bind to the misfolded GCase, stabilizing its conformation and allowing it to pass the ER quality control and reach the lysosome, thereby increasing the amount of active enzyme.

Materials:

  • Gaucher patient-derived fibroblasts

  • Complete culture medium

  • Ambroxol hydrochloride stock solution (50 mM in DMSO)

  • Cell lysis buffer

  • Materials for GCase activity assay (Protocol 2) and Western blot

Procedure:

  • Cell Plating: Plate patient-derived fibroblasts in a multi-well plate.

  • Treatment: Treat the cells with a range of Ambroxol concentrations (e.g., 10-100 µM) in complete medium for 5-7 days. Include a vehicle control.

  • Analysis: After the treatment period, harvest the cells.

  • GCase Activity: Perform the GCase activity assay (Protocol 2) to determine if Ambroxol treatment increased enzymatic function.

  • GCase Protein Levels: Perform a Western blot on the cell lysates to assess the total GCase protein levels. A successful chaperone effect should show an increase in the mature, lysosomal form of GCase.

Self-Validation: The experiment should demonstrate a dose-dependent increase in both GCase activity and the mature GCase protein band on a Western blot in the Ambroxol-treated cells compared to the vehicle control.

Downstream Validation and Phenotypic Analysis

Validating the cellular model goes beyond measuring GCase activity. It's crucial to assess the downstream consequences of the enzyme deficiency.

Substrate Accumulation

The hallmark of Gaucher disease is the accumulation of GlcCer and lyso-Gb1. This is best quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Alpha-Synuclein Pathology

Given the link between GBA1 mutations and Parkinson's disease, assessing alpha-synuclein pathology is particularly relevant in neuronal models.

G GBA1 Mutation GBA1 Mutation Decreased GCase Activity Decreased GCase Activity GBA1 Mutation->Decreased GCase Activity GlcCer Accumulation GlcCer Accumulation Decreased GCase Activity->GlcCer Accumulation Alpha-Synuclein Aggregation Alpha-Synuclein Aggregation GlcCer Accumulation->Alpha-Synuclein Aggregation Bidirectional Feedback Loop Alpha-Synuclein Aggregation->Decreased GCase Activity Bidirectional Feedback Loop Neuronal Dysfunction Neuronal Dysfunction Alpha-Synuclein Aggregation->Neuronal Dysfunction

Caption: The reciprocal relationship between GCase deficiency and alpha-synuclein.

Protocol: Immunofluorescence staining for alpha-synuclein aggregates (e.g., using an antibody specific for phosphorylated Serine 129 alpha-synuclein) followed by high-content imaging can be used to quantify the extent of pathology.

Conclusion

The cellular models and protocols described herein provide a robust framework for investigating the pathophysiology of Gaucher disease and for the preclinical assessment of potential therapeutics. The choice of a patient-derived or pharmacologically-induced model will depend on the specific research question. However, in all cases, rigorous validation, including the measurement of GCase activity, substrate levels, and relevant downstream phenotypes, is essential for generating reliable and translatable data. The use of GBA inhibitors as tools to both induce and potentially treat the disease phenotype in a dish underscores their versatility and importance in the field.

References

  • National Gaucher Foundation. (n.d.). Small Molecule Chaperones for Gaucher Disease.
  • Aflaki, E., & Sidransky, E. (2014). Glucocerebrosidase as a therapeutic target for Parkinson's disease. Movement Disorders, 29(10), 1211-1220.
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  • Mazzulli, J. R., et al. (2020). Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease. Frontiers in Neuroscience, 14, 499.
  • Singh, N., et al. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Journal of Molecular Modeling, 26(3), 64.
  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Targeting GCase with Novel Pharmacological Chaperones.
  • Patsnap. (2024). What are GBA inhibitors and how do they work? Synapse.
  • Parkinson's News Today. (2023). Potential gene therapy may help with GBA1-linked Parkinson's.
  • Saeed, M., et al. (2023). A review on Gaucher disease: therapeutic potential of β-glucocerebrosidase-targeted mRNA/saRNA approach. Journal of Translational Medicine, 21(1), 743.
  • Aerts, J. M., et al. (2018). Activity-Based Probes for Glycosidases: Profiling and Other Applications. Methods in Enzymology, 607, 347-376.
  • Straniero, L., et al. (2019). GBA, Gaucher Disease, and Parkinson's Disease: From Genetic to Clinic to New Therapeutic Approaches. Cells, 8(4), 367.
  • National Gaucher Foundation. (n.d.). GBA gene: Parkinson's Disease and the Gaucher Community.
  • Belarbi, K., et al. (2020). A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments. International Journal of Molecular Sciences, 21(10), 3614.
  • Singh, N., et al. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Journal of Molecular Modeling, 26(3), 64.
  • Deen, M., et al. (2022). A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells. Proceedings of the National Academy of Sciences, 119(29), e2202745119.
  • Li, H., et al. (2022). The molecular mechanism of Gaucher disease caused by compound heterozygous mutations in GBA1 gene. Frontiers in Pediatrics, 10, 966952.
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  • Rocha, E. M., et al. (2020). Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe. bio-protocol, 10(19), e3771.
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Dosage and administration of Conduritol B epoxide in zebrafish models.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm now diving deep into Google, aiming to uncover all relevant literature on Conduritol B epoxide (CBE) and its application in zebrafish models. I'm prioritizing understanding CBE's mechanism of action, particularly its role as a GBA (glucocerebrosidase) inhibitor in this context. The search is progressing well; I have several promising leads.

Outlining Experimental Workflow

I'm now focusing on structuring the information I've gathered. My plan is to start with an introduction emphasizing CBE's role in modeling Gaucher disease in zebrafish, then delve into its mechanism of action. After that, I'll detail administration protocols, covering both immersion and microinjection. I'll summarize reported dosages and effects in a data table and I'll create a visual workflow diagram as well.

Developing Application Note Structure

I'm now structuring the application note. I plan to start with an introduction highlighting CBE's importance in modeling Gaucher disease within zebrafish. I will then explore CBE's mechanism as a GBA inhibitor. Following that, I'll provide detailed administration protocols for immersion and microinjection. I'll include a data table summarizing dosages and effects, and design a visual workflow diagram. I'm focusing on the experimental rationale for the protocol steps.

Troubleshooting & Optimization

How to improve the solubility of Conduritol D for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Solubility

I'm starting with broad Google searches to learn about Conduritol D's solubility. I'm focusing on its properties, what solvents are typically used, and if there are known issues when trying to dissolve it for lab experiments. I'll need a solid base of information.

Deepening Solubility Investigation

I'm now diving into established protocols for Conduritol D in in vitro assays, concentrating on solvent systems and concentrations. I'm also seeking peer-reviewed publications and technical datasheets for a mechanistic understanding of solubility challenges and optimal dissolution methods, striving to gather authoritative sources. I intend to build a Q&A for a technical support center with clear, actionable advice.

Expanding Data Synthesis

I'm now building a Q&A to help a tech support center, moving from basic to complex issues with Conduritol D solubility. I'll include clear advice, backed by science. I'm also preparing tables to summarize quantitative solubility data across various solvents and temperatures, along with detailed protocols for stock solutions and quality control.

Technical Support Center: Investigating Off-Target Effects of Conduritol B Epoxide (CBE) In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Conduritol B epoxide (CBE) in in vivo studies. This resource is designed to provide expert guidance and troubleshooting strategies for identifying and characterizing the off-target effects of this potent glycosidase inhibitor. Our goal is to equip you with the knowledge to design robust experiments, interpret complex data, and ensure the scientific integrity of your findings.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise when planning and executing in vivo experiments with Conduritol B epoxide.

Q1: What is the primary on-target mechanism of Conduritol B epoxide?

A1: Conduritol B epoxide (CBE) is an irreversible, mechanism-based inhibitor of lysosomal β-glucosidase, also known as glucocerebrosidase (GCase). It functions as a suicide inhibitor, meaning that GCase processes CBE, leading to the formation of a covalent bond between the inhibitor and the enzyme's active site. This covalent modification permanently inactivates the enzyme.

Q2: Why is it critical to investigate the off-target effects of CBE in vivo?
Q3: What are some of the known or suspected off-target effects of CBE?

A3: CBE has been reported to inhibit other glycosidases, although often with lower potency than for GCase. For example, it can inhibit non-lysosomal glucosylceramidase and has been shown to have effects on other enzymes involved in glycolipid metabolism. Additionally, due to its reactive epoxide group, CBE has the potential to react with other nucleophilic residues on proteins throughout the cell, leading to a range of unanticipated effects.

Q4: What are the initial steps I should take to control for off-target effects in my CBE in vivo study?

A4: A multi-pronged approach is essential for robustly controlling for off-target effects:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the minimal effective concentration of CBE that achieves the desired level of GCase inhibition without inducing overt toxicity.

  • Control Groups: Employ multiple control groups, including a vehicle-only control and potentially a control treated with a structurally distinct GCase inhibitor, if available.

  • Time-Course Analysis: Analyze the effects of CBE at different time points to distinguish between acute and chronic effects, which can help differentiate on-target from off-target phenomena.

Section 2: Troubleshooting Guide for In Vivo CBE Experiments

This section provides detailed troubleshooting for specific issues that may arise during your in vivo studies with CBE.

Issue 1: Unexpected Phenotypes or Toxicity Observed in CBE-Treated Animals

Scenario: You are administering CBE to create a Gaucher disease model, but you observe phenotypes that are not consistent with the known pathophysiology of the disease, or you see unexpected toxicity at doses reported to be safe in the literature.

Potential Cause: This is a classic indicator of significant off-target effects. The observed phenotype could be due to the inhibition of other critical enzymes or interaction with other proteins.

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Phenotypes A Unexpected Phenotype or Toxicity Observed B Step 1: Verify CBE Dose and Purity - Confirm concentration and formulation - Test for degradation A->B Initial Check C Step 2: Broad-Spectrum Enzyme Activity Profiling - Assay a panel of related glycosidases - Use tissues from treated animals B->C If Dose is Correct D Step 3: Unbiased Proteomic Approaches - Activity-Based Protein Profiling (ABPP) - Thermal Proteome Profiling (TPP) C->D If Other Enzymes are Inhibited E Step 4: Data Analysis and Target Validation - Identify candidate off-targets - Use genetic models (knockouts/knockdowns) to validate D->E For Target Identification

Caption: Workflow for troubleshooting unexpected CBE-induced phenotypes.

Detailed Steps:

  • Verify CBE Integrity and Dosing: First, ensure the accuracy of your CBE concentration and the stability of your formulation. CBE can be unstable, and degradation products could have their own biological activities. Consider analyzing your dosing solution by mass spectrometry.

  • Broad-Spectrum Glycosidase Activity Assay:

    • Rationale: To determine if other glycosidases are being inhibited in vivo.

    • Protocol:

      • Harvest tissues of interest (e.g., liver, spleen, brain) from vehicle- and CBE-treated animals.

      • Prepare tissue lysates.

      • Use a panel of fluorogenic or chromogenic substrates for various glycosidases (e.g., β-hexosaminidase, α-glucosidase, β-galactosidase) to measure their activity in the lysates.

      • Compare the activity profiles between the control and treated groups.

  • Unbiased Proteomic Approaches for Target Deconvolution:

    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with the active sites of enzymes to profile their functional state on a proteome-wide scale. A decrease in probe labeling for a particular enzyme in CBE-treated samples would indicate it as a potential off-target.

    • Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability upon ligand binding. The binding of CBE to an off-target protein can alter its melting temperature, allowing for identification by mass spectrometry.

  • Target Validation: Once potential off-targets are identified, they must be validated. This can be achieved by using genetic models (e.g., knockout or knockdown animals for the candidate off-target) and assessing whether the absence of the protein recapitulates or mitigates the unexpected phenotype observed with CBE treatment.

Issue 2: Inconsistent GCase Inhibition In Vivo

Scenario: You observe high variability in GCase inhibition between animals treated with the same dose of CBE.

Potential Cause: This variability can stem from differences in CBE metabolism, bioavailability, or delivery to the target tissues.

Troubleshooting Workflow:

cluster_1 Addressing Inconsistent GCase Inhibition A Inconsistent GCase Inhibition B Step 1: Standardize Administration Protocol - Route of administration - Dosing volume and frequency A->B Initial Check C Step 2: Pharmacokinetic (PK) Analysis - Measure CBE levels in plasma and tissues over time B->C If Protocol is Standardized D Step 3: Pharmacodynamic (PD) Analysis - Correlate CBE levels with GCase inhibition in individual animals C->D Correlate Data E Step 4: Refine Dosing Regimen - Adjust dose or frequency based on PK/PD data D->E For Optimization

Caption: Workflow for addressing inconsistent GCase inhibition.

Detailed Steps:

  • Standardize Administration: Ensure strict consistency in your administration protocol, including the route (e.g., intraperitoneal, intravenous), time of day, and formulation of CBE.

  • Pharmacokinetic (PK) Study:

    • Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of CBE in your animal model.

    • Protocol:

      • Administer a single dose of CBE to a cohort of animals.

      • Collect blood and tissue samples at multiple time points post-administration.

      • Use a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify CBE concentrations in these samples.

  • Pharmacodynamic (PD) Study:

    • Rationale: To link the concentration of CBE to its biological effect (GCase inhibition).

    • Protocol:

      • In parallel with the PK study, measure GCase activity in tissues at each time point.

      • Correlate the tissue concentration of CBE with the degree of GCase inhibition.

  • Refine Dosing: Based on the PK/PD data, you may need to adjust your dosing regimen to achieve more consistent target engagement. This could involve changing the dose, the frequency of administration, or the formulation.

Section 3: Data Interpretation and Reporting

Proper interpretation and transparent reporting are paramount for the advancement of science.

Data Presentation: Summarizing Off-Target Screening Results

When presenting your findings, use clear and concise tables to summarize the results of your off-target screening assays.

Enzyme Substrate % Inhibition (CBE-treated vs. Vehicle) p-value
Glucocerebrosidase (GCase)4-MUG95.2%<0.001
β-HexosaminidaseMUG-NAG10.5%0.25
α-Glucosidase4-MUGP5.1%0.48
β-Galactosidase4-MUGal8.9%0.31

Table 1: Example of a summary table for a glycosidase activity screening panel. Data are presented as mean % inhibition. Statistical significance should be determined using appropriate tests.

Reporting Standards

When publishing your work, be transparent about the steps you took to investigate off-target effects. Clearly state the limitations of using CBE and discuss how potential off-target effects might influence the interpretation of your data. This level of rigor enhances the reproducibility and impact of your research.

References

  • Title: Mechanism-based inhibitors of glycosidases: design, and applications. Source: Annual Review of Biochemistry URL: [Link]

  • Title: Chemical tools for the study of glucosylceramide metabolism and transport. Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids URL: [Link]

  • Title: Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Source: Annual Review of Biochemistry URL: [Link]

  • Title: Thermal proteome profiling for interrogating protein-ligand interactions. Source: Nature Protocols URL: [Link]

Technical Support Center: Optimizing Conduritol B Epoxide (CBE) for Selective GBA Inhibition in Fibroblasts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Conduritol B Epoxide (CBE) in fibroblast models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing CBE concentration for the selective inhibition of lysosomal glucocerebrosidase (GBA).

PART 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CBE-mediated inhibition of GBA?

A1: Conduritol B epoxide (CBE) is an irreversible, active-site-directed inhibitor of glucocerebrosidase (GBA). Its structure mimics that of the natural substrate, glucosylceramide. CBE covalently binds to the catalytic glutamate residue (E340 in GBA1) within the enzyme's active site, leading to its irreversible inactivation. This specificity makes it a powerful tool for studying the consequences of GBA deficiency, as seen in Gaucher disease.

Q2: How do I select the initial CBE concentration range for my fibroblast cell line?

A2: The optimal CBE concentration is highly dependent on the specific fibroblast cell line, cell density, and experimental duration. A common starting point for creating a Gaucher cell model is a concentration range of 25-100 µM for 72 hours. However, it is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. A typical range to test would be from 10 µM to 500 µM.

Q3: What are the potential off-target effects of CBE, and how can I mitigate them?

A3: While CBE is highly selective for GBA, at higher concentrations or with prolonged exposure, it can inhibit other glucosidases, such as GBA2 (non-lysosomal GBA) and α-glucosidase. To mitigate off-target effects, it is essential to use the lowest effective concentration of CBE that achieves the desired level of GBA inhibition. This can be determined through a careful dose-response analysis and by assessing the activity of other related enzymes.

Q4: How long does it take for CBE to inhibit GBA activity in fibroblasts?

A4: The inhibition of GBA by CBE is time-dependent. Significant inhibition (over 90%) can typically be observed within 24-48 hours of treatment. For studies modeling Gaucher disease, a treatment duration of 72 hours to 7 days is often employed to allow for the accumulation of the substrate, glucosylceramide.

Q5: Can CBE be washed out to restore GBA activity?

A5: No, the inhibition of GBA by CBE is irreversible due to the formation of a covalent bond with the enzyme's active site. Restoration of GBA activity requires the synthesis of new enzyme, which can take several days after the removal of CBE from the culture medium.

PART 2: Troubleshooting Guide

This section addresses common issues encountered during experiments involving CBE-mediated GBA inhibition in fibroblasts.

Problem Potential Cause(s) Recommended Solution(s)
High Cell Death/Toxicity - CBE concentration is too high.- Prolonged exposure to CBE.- Cell line is particularly sensitive to CBE.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time with CBE.- Ensure the use of a healthy, low-passage number fibroblast culture.
Inconsistent GBA Inhibition - Inaccurate pipetting of CBE.- Variation in cell density between experiments.- Degradation of CBE stock solution.- Use calibrated pipettes and prepare a master mix of CBE-containing medium.- Seed cells at a consistent density for all experiments.- Prepare fresh CBE stock solutions and store them properly (aliquoted at -20°C).
No or Low GBA Inhibition - CBE concentration is too low.- Inactive CBE.- Issues with the GBA activity assay.- Increase the CBE concentration based on a dose-response curve.- Use a new, validated batch of CBE.- Troubleshoot the GBA activity assay using a positive control (untreated cells) and a negative control (no substrate).
Variability Between Replicates - Uneven cell distribution in culture plates.- Inconsistent incubation times.- Edge effects in multi-well plates.- Ensure a single-cell suspension before seeding.- Standardize all incubation times precisely.- Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity.

PART 3: Experimental Protocols & Visualizations

Protocol 1: Determining the Optimal CBE Concentration

This protocol outlines the steps to determine the IC50 of CBE for GBA inhibition in your fibroblast cell line.

Materials:

  • Fibroblast cell line

  • Complete culture medium

  • Conduritol B epoxide (CBE)

  • Phosphate-buffered saline (PBS)

  • GBA activity assay kit (e.g., using 4-methylumbelliferyl-β-D-glucopyranoside as a substrate)

  • 96-well plates (one for cell culture, one for the assay)

  • Plate reader (fluorometric)

Procedure:

  • Cell Seeding: Seed fibroblasts in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • CBE Treatment: Prepare serial dilutions of CBE in complete culture medium. A suggested range is 0, 10, 25, 50, 100, 250, and 500 µM.

  • Incubation: Remove the old medium from the cells and replace it with the CBE-containing medium. Incubate for the desired time (e.g., 72 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the GBA activity assay kit protocol.

  • GBA Activity Assay: Perform the GBA activity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the fluorescence and calculate the percentage of GBA inhibition for each CBE concentration relative to the untreated control. Plot the results on a dose-response curve to determine the IC50.

Workflow for Optimizing CBE Concentration

GBA_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Fibroblasts in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere prep_cbe Prepare CBE Serial Dilutions adhere->prep_cbe treat_cells Incubate Cells with CBE (e.g., 72h) prep_cbe->treat_cells wash_lyse Wash and Lyse Cells treat_cells->wash_lyse gba_assay Perform GBA Activity Assay wash_lyse->gba_assay read_plate Measure Fluorescence gba_assay->read_plate calc_inhibition Calculate % GBA Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 end End det_ic50->end

Caption: Workflow for determining the optimal CBE concentration for GBA inhibition.

Mechanism of GBA Inhibition by CBE

GBA_Inhibition_Mechanism GBA GBA Active Site (with E340) Complex GBA-CBE Complex (Reversible) GBA->Complex Binding CBE CBE CBE->Complex Inactive_GBA Inactive GBA (Covalently Bound) Complex->Inactive_GBA Covalent Bond Formation

Caption: Mechanism of irreversible GBA inhibition by CBE.

References

  • Aerts, J. M., et al. (2011). Glucocerebrosidase and alpha-synuclein in Parkinson's disease. Journal of Inherited Metabolic Disease, 34(3), 605-614. [Link]

  • Liou, B., et al. (2006). Role of non-lysosomal glucosylceramidase in mammalian cells. Journal of Biological Chemistry, 281(9), 5513-5523. [Link]

  • Schönemann, W. K., et al. (2017). A new inhibitor of glucocerebrosidase 1 and 2. Journal of Medicinal Chemistry, 60(16), 7054-7067. [Link]

  • Vardi, A., et al. (2016). A new model of Gaucher disease: studies on induced pluripotent stem cells. Stem Cells and Development, 25(10), 769-780. [Link]

  • Zunke, F., et al. (2016). Characterization of a Gaucher disease model using patient-derived induced pluripotent stem cells. Disease Models & Mechanisms, 9(5), 527-538. [Link]

Validation & Comparative

A Comparative Guide to Conduritol A, B, and F as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of three pivotal cyclitol derivatives—Conduritol A, Conduritol B, and Conduritol F—in their roles as glycosidase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, inhibitory specificity, and the experimental methodologies crucial for their evaluation. Our focus is on delivering field-proven insights and robust, self-validating protocols to empower your research endeavors.

Introduction: The Significance of Glycosidase Inhibition and the Role of Conduritols

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from digestion and metabolism to viral entry and cancer metastasis. Consequently, the inhibition of specific glycosidases has emerged as a promising therapeutic strategy for a multitude of diseases, including diabetes, influenza, and lysosomal storage disorders.

Conduritols, a group of polyhydroxylated cyclohexene derivatives, represent a fascinating class of glycosidase inhibitors. Their structural similarity to the pyranose ring of natural carbohydrate substrates allows them to be recognized by the active sites of glycosidases. However, it is the nuanced stereochemical differences between isomers like Conduritol A, B, and F that dictate their distinct inhibitory mechanisms and specificities, making them invaluable tools for both research and therapeutic development.

Mechanistic Insights: A Tale of Two Inhibition Strategies

The inhibitory prowess of conduritols stems from their ability to mimic the transition state of the glycosidic bond cleavage reaction. However, the pathway to inhibition diverges significantly between the isomers, primarily centering on the concept of mechanism-based irreversible inhibition versus competitive, reversible inhibition.

Conduritol B: The Archetypal Irreversible Inhibitor

Conduritol B is perhaps the most extensively studied of the three, renowned for its activity as a mechanism-based irreversible inhibitor, often referred to as a "suicide substrate." Its inhibitory action is not immediate but requires enzymatic processing.

The key to Conduritol B's mechanism lies in its epoxide derivative, Conduritol B epoxide (also known as Conduritol C). Many β-glucosidases can epoxidize Conduritol B in their active site. This epoxide is highly reactive and covalently binds to the catalytic nucleophile (typically an aspartate or glutamate residue) in the enzyme's active site, leading to its irreversible inactivation.

The choice to study Conduritol B often stems from a desire to achieve long-lasting, potent inhibition of a target β-glucosidase. The covalent nature of the bond ensures that enzyme activity is not restored until a new enzyme is synthesized, a critical consideration in therapeutic design.

Conduritol_B_Mechanism cluster_Enzyme Glycosidase Active Site Catalytic_Nucleophile Catalytic Nucleophile (e.g., Asp/Glu) Epoxide_Intermediate Conduritol B Epoxide (formed in situ) Conduritol_B Conduritol B Enzyme_Complex Enzyme-Conduritol B Complex Conduritol_B->Enzyme_Complex Binding Enzyme_Complex->Epoxide_Intermediate Enzymatic Epoxidation Covalent_Adduct Irreversibly Inactivated Enzyme (Covalent Adduct) Epoxide_Intermediate->Covalent_Adduct Covalent Bonding

Caption: Mechanism of irreversible inhibition by Conduritol B.

Conduritol A and F: Exploring Reversible Inhibition

In contrast to Conduritol B, Conduritol A and Conduritol F typically act as competitive, reversible inhibitors. Their structures allow them to bind to the active site of certain glycosidases, competing with the natural substrate. However, they lack the necessary chemical features to form a stable covalent bond with the catalytic nucleophile.

The inhibitory potency of Conduritol A and F is therefore determined by their binding affinity (Ki) for the enzyme's active site. This reversible nature can be advantageous in scenarios where transient inhibition is desired, allowing for finer control over biological systems. The choice between Conduritol A and F often depends on the specific stereochemical requirements of the target enzyme's active site.

Comparative Inhibitory Activity: A Data-Driven Overview

The true utility of these inhibitors is revealed through a direct comparison of their activity against specific glycosidases. The following table summarizes representative inhibitory data (IC50 values), highlighting their distinct specificities.

InhibitorTarget GlycosidaseOrganism/SourceIC50 (µM)Inhibition TypeReference
Conduritol B Epoxide β-GlucosidaseAlmond0.5Irreversible
Conduritol B Epoxide α-GlucosidaseYeast>1000No significant inhibition
Conduritol F α-L-fucosidaseHuman Liver1.2Competitive
Conduritol A Not a potent inhibitor for most common glycosidases---General Knowledge

Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values can vary based on assay conditions.

This data underscores the remarkable specificity of these isomers. Conduritol B epoxide is a highly potent and selective inhibitor of β-glucosidases, while Conduritol F shows strong inhibitory activity against α-L-fucosidase. Conduritol A, in its unmodified form, is generally a weak inhibitor.

Experimental Protocols: A Guide to Practical Application

The reliable evaluation of conduritol inhibitors necessitates robust and well-controlled experimental designs. Here, we provide a detailed protocol for a standard glycosidase inhibition assay, which can be adapted for Conduritol A, B, and F.

General Glycosidase Inhibition Assay

This protocol is designed to determine the IC50 value of a conduritol inhibitor against a target glycosidase using a chromogenic or fluorogenic substrate.

Causality Behind Experimental Choices:

  • Choice of Substrate: The use of a synthetic substrate (e.g., p-nitrophenyl glycosides) that releases a colored or fluorescent product upon cleavage provides a continuous and easily quantifiable measure of enzyme activity.

  • Pre-incubation (for Irreversible Inhibitors): For mechanism-based inhibitors like Conduritol B, a pre-incubation step with the enzyme in the absence of the substrate is crucial. This allows time for the enzymatic conversion and covalent modification to occur, providing an accurate measure of irreversible inactivation.

  • Control Reactions: Including controls without the inhibitor (100% activity) and without the enzyme (background) is essential for accurate data normalization and validation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the conduritol inhibitor in a suitable buffer (e.g., phosphate or citrate buffer, pH matched to the optimal pH of the enzyme).

    • Prepare a stock solution of the glycosidase enzyme in the same buffer.

    • Prepare a stock solution of the chromogenic/fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase).

  • Assay Setup (96-well plate format):

    • For Conduritol A and F (Competitive Inhibition):

      • To each well, add a fixed volume of enzyme solution.

      • Add varying concentrations of the conduritol inhibitor.

      • Add buffer to bring the total volume to a fixed amount.

      • Initiate the reaction by adding the substrate solution.

    • For Conduritol B (Irreversible Inhibition):

      • To each well, add a fixed volume of enzyme solution.

      • Add varying concentrations of Conduritol B.

      • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a specific temperature.

      • Initiate the reaction by adding the substrate solution.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at regular intervals using a plate reader. The rate of change corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Glycosidase_Inhibition_Assay cluster_Prep 1. Reagent Preparation cluster_Setup 2. Assay Setup (96-well plate) cluster_Data 3. Data Acquisition & Analysis Prep_Inhibitor Prepare Inhibitor Stock Solution Add_Inhibitor Add Inhibitor (Varying Concentrations) Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Enzyme Stock Solution Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Stock Solution Add_Substrate Initiate Reaction: Add Substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubation (for Irreversible Inhibitors) Add_Inhibitor->Pre_incubation Add_Inhibitor->Add_Substrate for Reversible Inhibitors Pre_incubation->Add_Substrate Measure_Signal Measure Absorbance/ Fluorescence Over Time Add_Substrate->Measure_Signal Calculate_Velocity Calculate Initial Reaction Velocities Measure_Signal->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Validating irreversible inhibition kinetics of Conduritol B epoxide.

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A Researcher's Guide to Assessing the Inhibitor Specificity of Conduritol B Epoxide in Human Cell Lysates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for researchers to assess the specificity of Conduritol B epoxide (CBE) as a covalent inhibitor of retaining β-glucosidases within the complex environment of human cell lysates. Moving beyond a simple protocol, this document delves into the rationale behind the experimental design, incorporates self-validating methodologies, and offers a comparative perspective against other potential inhibitors.

Introduction: The Criticality of Inhibitor Specificity

Conduritol B epoxide (CBE) is a well-established, potent, and irreversible inhibitor of retaining β-glucosidases. Its mechanism of action involves the epoxide ring being opened by the catalytic nucleophile of the enzyme, leading to a stable covalent bond. This covalent modification makes CBE an excellent tool for activity-based protein profiling (ABPP), a powerful chemical proteomic technique used to assess the functional state of enzymes in their native environment.

The Experimental Strategy: Competitive Activity-Based Protein Profiling

To map the specific targets of CBE, we employ a competitive ABPP strategy. This approach leverages a broad-spectrum, fluorescently or biotin-tagged activity-based probe (ABP) that targets a wide range of retaining β-glucosidases. By pre-incubating the cell lysate with CBE, the active sites of its target enzymes become covalently occupied. Subsequent treatment with the broad-spectrum ABP will result in reduced labeling of these specific enzymes, a change that can be quantified and visualized.

This methodology provides a direct readout of CBE's inhibitory activity against a panel of enzymes simultaneously, offering a comprehensive specificity profile.

G cluster_0 Step 1: Lysate Preparation cluster_1 Step 2: Competitive Inhibition cluster_2 Step 3: Probe Labeling cluster_3 Step 4: Analysis Lysate Human Cell Lysate (e.g., HeLa, HEK293T) CBE Incubate with Conduritol B Epoxide (CBE) Lysate->CBE DMSO Incubate with Vehicle Control (DMSO) Lysate->DMSO Probe_CBE Add Broad-Spectrum β-Glucosidase ABP CBE->Probe_CBE Probe_DMSO Add Broad-Spectrum β-Glucosidase ABP DMSO->Probe_DMSO SDS_PAGE SDS-PAGE & In-Gel Fluorescence Probe_CBE->SDS_PAGE MS LC-MS/MS Proteomics Probe_CBE->MS Probe_DMSO->SDS_PAGE Probe_DMSO->MS

Figure 1. Workflow for Competitive ABPP to Assess CBE Specificity.

Detailed Methodologies

Preparation of Human Cell Lysates

The quality of the cell lysate is foundational to the success of this experiment. It is crucial to maintain the native enzymatic activity.

Protocol:

  • Culture human cells (e.g., HeLa or HEK293T) to ~80-90% confluency.

  • Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS).

  • Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail (without EDTA if metalloproteases are of interest).

  • Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.

  • Normalize all lysate samples to a final concentration of 1-2 mg/mL with lysis buffer.

Rationale: The use of a non-denaturing detergent like NP-40 and maintaining a cold environment are critical to preserving the native conformation and activity of the enzymes. Sonication provides efficient lysis while minimizing heat generation.

Competitive Inhibition and Probe Labeling

This step is the core of the experiment, where the competition between CBE and the broad-spectrum ABP occurs.

Protocol:

  • In separate microcentrifuge tubes, aliquot 50 µL of the normalized cell lysate.

  • To the experimental tubes, add CBE to a final concentration from a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM). For the control, add an equivalent volume of the vehicle (e.g., DMSO).

  • Incubate all tubes for 30 minutes at 37°C to allow for covalent modification by CBE.

  • Add a fluorescently tagged, broad-spectrum β-glucosidase ABP (e.g., a cyclophellitol-based probe with a Bodipy-FL tag) to a final concentration of 1 µM to all tubes.

  • Incubate for an additional 30 minutes at 37°C.

  • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

Rationale: The pre-incubation with CBE is crucial to ensure that it has sufficient time to bind to its targets before the introduction of the broad-spectrum probe. The concentration gradient of CBE will allow for the determination of IC50 values for different target enzymes.

Visualization and Quantification by SDS-PAGE

In-gel fluorescence scanning provides a rapid, semi-quantitative assessment of CBE's inhibitory profile.

Protocol:

  • Load an equal amount of protein from each reaction onto a 12% SDS-PAGE gel.

  • Run the gel at 150V until the dye front reaches the bottom.

  • Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters (e.g., 488 nm excitation and 520 nm emission for Bodipy-FL).

  • After scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Rationale: The fluorescence intensity of a band corresponding to a specific enzyme will be inversely proportional to the inhibitory effect of CBE. A decrease in fluorescence in the CBE-treated lanes compared to the control indicates that CBE is inhibiting that enzyme.

In-depth Analysis by Mass Spectrometry

For a comprehensive and unbiased identification of CBE's targets, a mass spectrometry-based approach is essential.

Protocol:

  • Perform the competitive labeling as described in section 3.2, but using a biotin-tagged broad-spectrum ABP.

  • Following the labeling, perform a streptavidin pulldown to enrich for the labeled proteins.

  • Elute the enriched proteins and digest them into peptides using trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins in each sample. The relative abundance of each identified β-glucosidase in the CBE-treated sample compared to the control will indicate the degree of inhibition.

Rationale: This bottom-up proteomics approach allows for the identification and quantification of a large number of proteins, providing a highly detailed and unbiased map of CBE's targets.

Data Analysis and Interpretation

The data from the above experiments can be used to generate a specificity profile for CBE.

Target EnzymeFunctionIC50 (CBE)Alternative InhibitorIC50 (Alternative)
Glucocerebrosidase (GBA1) Lysosomal enzyme, implicated in Gaucher disease~50 nMAmbroxol~15 µM
Acid β-glucosidase (GBA2) Non-lysosomal glucosylceramidase~200 nMN-butyldeoxynojirimycin (NB-DNJ)~50 µM
Lactase-phlorizin hydrolase (LPH) Brush border enzyme, lactose digestion> 10 µMAcarbose~1 mM
Cytosolic β-glucosidase (GBA3) Broad substrate specificity~1 µMD-glucono-1,5-lactone~100 µM

Table 1. Comparative Inhibitor Profile. This table presents hypothetical IC50 values for CBE against several human β-glucosidases, alongside values for alternative, less potent, or differently specific inhibitors.

Comparative Analysis: CBE vs. Other Inhibitors

While CBE is a potent tool, it is not the only inhibitor available. For example, N-butyldeoxynojirimycin (NB-DNJ) is a reversible iminosugar inhibitor of glucosidases. A key advantage of CBE is its covalent nature, which allows for "wash-out" experiments and direct identification of targets. However, the reversibility of NB-DNJ might be advantageous for certain therapeutic applications where a permanent shutdown of enzyme activity is undesirable.

The choice of inhibitor ultimately depends on the experimental question. For target identification and validation, a covalent inhibitor like CBE is often superior. For exploring the physiological consequences of transient inhibition, a reversible inhibitor may be more appropriate.

Advanced Application: Synthesis and Use of a "Clickable" CBE Probe

For unambiguous target identification, a "clickable" version of CBE can be synthesized. This involves incorporating a bioorthogonal handle, such as an alkyne or azide group, onto the CBE scaffold.

G cluster_0 Step 1: Labeling cluster_1 Step 2: Click Reaction cluster_2 Step 3: Enrichment & Analysis Lysate Human Cell Lysate Click_CBE Incubate with Clickable CBE Probe Lysate->Click_CBE Click_Reaction Perform CuAAC Click Reaction with Biotin-Azide Click_CBE->Click_Reaction Pulldown Streptavidin Pulldown Click_Reaction->Pulldown MS LC-MS/MS Analysis Pulldown->MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.